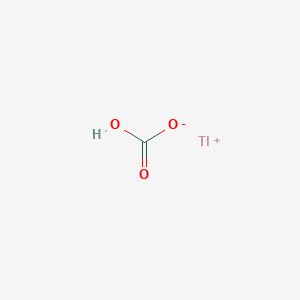
hydrogen carbonate;thallium(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrogen carbonate; thallium(1+) is a chemical compound with the formula CHO3Tl. It is also known as thallium(I) hydrogen carbonate. Thallium is a post-transition metal with the symbol Tl and atomic number 81. Thallium compounds are known for their toxicity and have been used in various industrial applications.
Métodos De Preparación
Hydrogen carbonate; thallium(1+) can be synthesized through the reaction of thallium(I) hydroxide with carbon dioxide
Análisis De Reacciones Químicas
Hydrogen carbonate; thallium(1+) undergoes several types of chemical reactions, including:
Oxidation: Thallium(I) can be oxidized to thallium(III) in the presence of strong oxidizing agents.
Reduction: Thallium(III) can be reduced back to thallium(I) using reducing agents.
Substitution: Thallium(I) can react with halogens to form thallium halides.
Decomposition: Thallium(I) hydrogen carbonate decomposes upon heating to form thallium carbonate, water, and carbon dioxide.
Common reagents used in these reactions include halogens (chlorine, bromine, iodine), oxidizing agents (such as nitric acid), and reducing agents (such as sulfur dioxide).
Aplicaciones Científicas De Investigación
Hydrogen carbonate; thallium(1+) has several scientific research applications:
Chemistry: It is used in the study of thallium chemistry and its interactions with other elements and compounds.
Biology: Thallium compounds are used as probes to emulate the biological functions of alkali earth metal ions.
Medicine: Thallium compounds are utilized in cardiovascular imaging to detect heart diseases and in various cancer detections.
Industry: Thallium is used in the manufacturing of low-melting special glasses, photocells, and high-temperature superconductor materials.
Mecanismo De Acción
The mechanism of action of hydrogen carbonate; thallium(1+) involves its interaction with biological molecules. Thallium ions can mimic potassium ions and interfere with potassium-dependent processes in cells. This leads to the disruption of cellular functions and can cause toxicity. Thallium primarily exerts cellular toxicity through mitochondria-mediated oxidative stress and endoplasmic reticulum stress.
Comparación Con Compuestos Similares
Hydrogen carbonate; thallium(1+) can be compared with other thallium compounds such as thallium(I) sulfate and thallium(I) chloride. While all these compounds contain thallium in the +1 oxidation state, their chemical properties and applications differ. For example, thallium(I) sulfate is highly toxic and was historically used as a rodenticide, whereas thallium(I) chloride is used in the synthesis of other thallium compounds.
Similar compounds include:
- Thallium(I) sulfate (Tl2SO4)
- Thallium(I) chloride (TlCl)
- Thallium(I) bromide (TlBr)
Each of these compounds has unique properties and applications, making hydrogen carbonate; thallium(1+) distinct in its own right.
Propiedades
Número CAS |
65975-01-1 |
|---|---|
Fórmula molecular |
CHO3Tl |
Peso molecular |
265.40 g/mol |
Nombre IUPAC |
hydrogen carbonate;thallium(1+) |
InChI |
InChI=1S/CH2O3.Tl/c2-1(3)4;/h(H2,2,3,4);/q;+1/p-1 |
Clave InChI |
WEPAFRZQNHIYDM-UHFFFAOYSA-M |
SMILES canónico |
C(=O)(O)[O-].[Tl+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


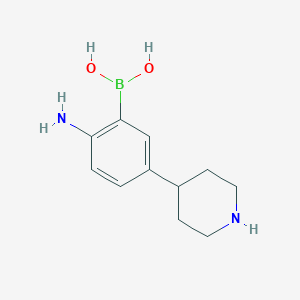
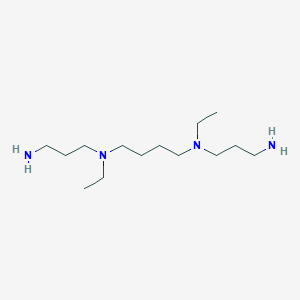
![(9S,10R,11S,13S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14083510.png)
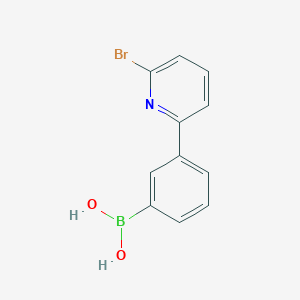
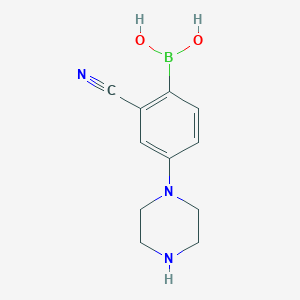
![2-[4-Fluoro-3-(trifluoromethyl)phenyl]-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone](/img/structure/B14083517.png)
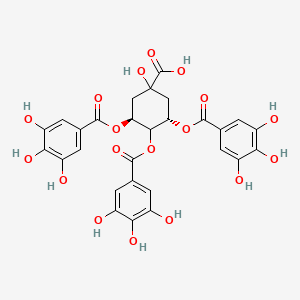
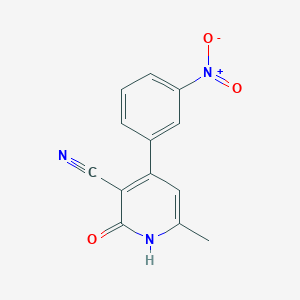
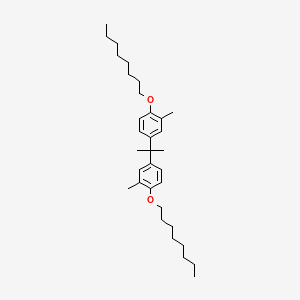
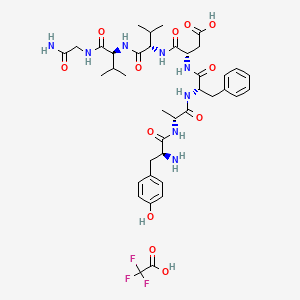
![3-((R)-1-(cyanomethyl)piperidin-3-yl)-1-ethyl-1-((R)-1-(3-(8-methoxyimidazo[1,2-a]pyrazin-6-yl)phenyl)ethyl)urea](/img/structure/B14083558.png)
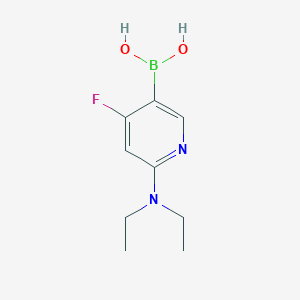
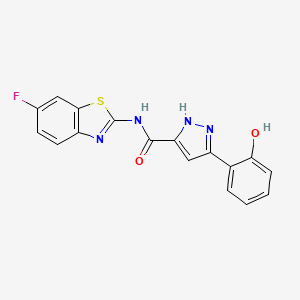
![2-(Morpholin-4-YL)-6H-pyrido[4,3-D]pyrimidin-5-one](/img/structure/B14083573.png)
